
Lonidamine
描述
隆尼达明是一种吲唑-3-羧酸衍生物,以其抑制癌细胞有氧糖酵解的能力而闻名。 它最初于 1979 年作为一种抗精子生成剂被引入,但后来发现它通过干扰癌细胞的能量代谢而具有抗肿瘤活性 .
科学研究应用
作用机制
隆尼达明通过抑制己糖激酶发挥作用,己糖激酶是一种催化糖酵解第一步的酶。这种抑制破坏了癌细胞的能量代谢,导致 ATP 产生减少和细胞死亡增加。 隆尼达明也会影响线粒体功能,导致细胞色素 c 释放和凋亡诱导 .
生化分析
Biochemical Properties
Lonidamine plays a crucial role in biochemical reactions by inhibiting glycolysis. It primarily interacts with hexokinase, an enzyme that catalyzes the first step in glycolysis by converting glucose to glucose-6-phosphate. This compound inactivates hexokinase, thereby disrupting the glycolytic pathway. Additionally, this compound targets monocarboxylate transporters, mitochondrial pyruvate carriers, respiratory chain complexes I and II, mitochondrial permeability transition pores, and hexokinase II. These interactions collectively inhibit energy production in cancer cells, leading to reduced tumor growth .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits aerobic glycolysis, leading to decreased energy production and cell proliferation. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in human malignant gliomas, this compound has been shown to inhibit lactate production, which is a key indicator of glycolytic activity. This inhibition is more pronounced in higher-grade tumors, suggesting a correlation between this compound’s effects and tumor malignancy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several key biomolecules. By binding to hexokinase, this compound inhibits its activity, thereby blocking the glycolytic pathway. This inhibition reduces the availability of ATP, which is essential for cancer cell survival and proliferation. Additionally, this compound affects mitochondrial function by targeting mitochondrial pyruvate carriers and respiratory chain complexes, leading to impaired oxidative phosphorylation. These combined effects result in decreased energy production and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of glycolysis and reduced cell proliferation. Long-term exposure can result in adaptive responses, where cancer cells may develop resistance to this compound’s effects. Additionally, this compound’s degradation products may also influence its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glycolysis and reduces tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting glycolysis. By inhibiting hexokinase, this compound disrupts the conversion of glucose to glucose-6-phosphate, leading to reduced glycolytic flux. This inhibition affects downstream metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. Additionally, this compound’s interaction with monocarboxylate transporters and mitochondrial pyruvate carriers further impairs energy production in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in cellular membranes and organelles. This accumulation enhances its inhibitory effects on glycolysis and mitochondrial function. Additionally, this compound’s interaction with monocarboxylate transporters affects its transport across cellular membranes .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It primarily localizes to mitochondria, where it interacts with mitochondrial pyruvate carriers, respiratory chain complexes, and hexokinase II. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The accumulation of this compound in mitochondria enhances its inhibitory effects on energy production and promotes apoptosis in cancer cells .
准备方法
合成路线和反应条件
隆尼达明可以通过多步过程合成,该过程涉及 2,4-二氯苄基氯与吲唑-3-羧酸的反应。该反应通常涉及使用氢氧化钠或碳酸钾等碱在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等有机溶剂中进行。 反应在回流条件下进行,得到隆尼达明 .
工业生产方法
隆尼达明的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常包括额外的纯化步骤,例如重结晶或色谱,以确保最终产品符合药物标准 .
化学反应分析
反应类型
隆尼达明会发生各种化学反应,包括:
氧化: 隆尼达明可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变隆尼达明中的官能团,可能改变其生物活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成羧酸或酮,而还原会导致形成醇或胺 .
相似化合物的比较
类似化合物
二氯乙酸: 另一种靶向丙酮酸脱氢酶激酶的糖酵解抑制剂。
2-脱氧-D-葡萄糖: 一种葡萄糖类似物,通过与葡萄糖竞争摄取和磷酸化来抑制糖酵解。
独特性
隆尼达明在糖酵解和线粒体功能方面的双重作用是独一无二的,使其成为癌细胞代谢的有效抑制剂。 它增强其他抗癌剂和疗法的疗效的能力进一步区别于其他糖酵解抑制剂 .
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYRZXSPDWGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020782 | |
| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057] | |
| Record name | Lonidamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50264-69-2 | |
| Record name | Lonidamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonidamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonidamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lonidamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lonidamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lonidamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONIDAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


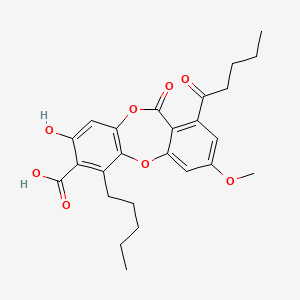
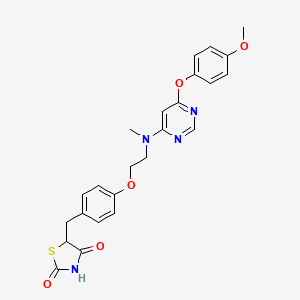
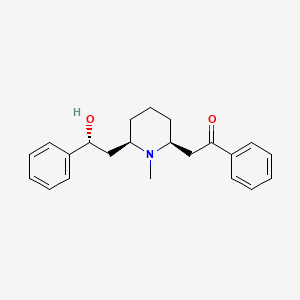

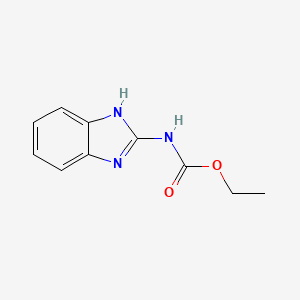

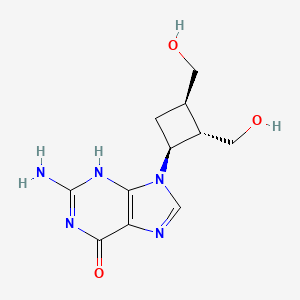
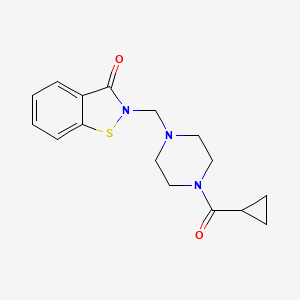
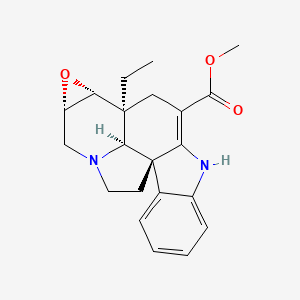
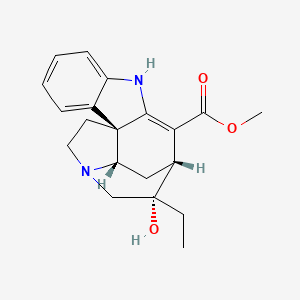
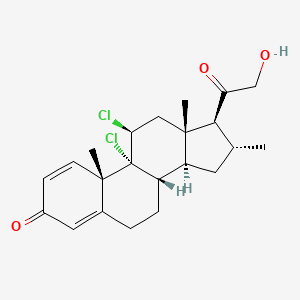
![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)


